molecular formula C9H11NS B14602976 Methyl (1E)-N-phenylethanimidothioate CAS No. 58276-22-5

Methyl (1E)-N-phenylethanimidothioate

Cat. No.: B14602976
CAS No.: 58276-22-5
M. Wt: 165.26 g/mol
InChI Key: KOMKFRCXRUUIMV-UHFFFAOYSA-N
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Description

Methyl (1E)-N-phenylethanimidothioate: is an organic compound that belongs to the class of thioamides It is characterized by the presence of a thioamide group (-C(=S)-NH-) attached to a phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1E)-N-phenylethanimidothioate typically involves the reaction of phenyl isothiocyanate with methylamine. The reaction proceeds under mild conditions, usually at room temperature, and can be carried out in an organic solvent such as dichloromethane. The reaction mechanism involves the nucleophilic attack of the amine on the isothiocyanate, leading to the formation of the thioamide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (1E)-N-phenylethanimidothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; reactions can be carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl (1E)-N-phenylethanimidothioate is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and other thioamide derivatives.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Thioamides are known to interact with various enzymes, and this compound is no exception. It has been investigated for its inhibitory effects on proteases and other thiol-containing enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Thioamide-containing compounds have been explored for their antimicrobial, antifungal, and anticancer properties. This compound is being studied for its potential therapeutic effects in these areas.

Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1E)-N-phenylethanimidothioate involves its interaction with thiol-containing enzymes. The thioamide group can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, which can result in various biological effects depending on the target enzyme.

Comparison with Similar Compounds

    Phenyl isothiocyanate: A precursor in the synthesis of Methyl (1E)-N-phenylethanimidothioate.

    Methyl isothiocyanate: Similar in structure but lacks the phenyl group.

    N-phenylethanimidothioate: Similar but without the methyl group.

Uniqueness: this compound is unique due to the presence of both a phenyl group and a methyl group attached to the thioamide. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound in various chemical and biological applications.

Properties

CAS No.

58276-22-5

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

methyl N-phenylethanimidothioate

InChI

InChI=1S/C9H11NS/c1-8(11-2)10-9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

KOMKFRCXRUUIMV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)SC

Origin of Product

United States

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